Raleukin;AMG-719

Catalog No.
S14657893
CAS No.
M.F
C20H23N5O7S2
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raleukin;AMG-719

Product Name

Raleukin;AMG-719

IUPAC Name

(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H23N5O7S2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1

InChI Key

HMLGSIZOMSVISS-JLNJYSSUSA-N

Canonical SMILES

CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Isomeric SMILES

CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Raleukin, also known as Anakinra or AMG-719, is a recombinant, non-glycosylated human interleukin-1 receptor antagonist. It is primarily utilized to inhibit the biological activity of interleukin-1, a pro-inflammatory cytokine involved in various inflammatory and autoimmune diseases. Raleukin is produced through DNA recombination technology using the Escherichia coli expression system, resulting in a specific amino acid sequence that facilitates its function as an interleukin-1 receptor antagonist. The compound has gained attention for its therapeutic applications in conditions such as Still's disease and rheumatoid arthritis, where it helps mitigate inflammation by blocking the signaling pathways of interleukin-1 .

Involving Raleukin primarily pertain to its binding interactions with the interleukin-1 receptor. The mechanism of action includes:

  • Binding to Interleukin-1 Receptor: Raleukin competes with interleukin-1 for binding to the interleukin-1 receptor, effectively preventing the receptor's activation.
  • Inhibition of Cytokine Production: By blocking interleukin-1 signaling, Raleukin reduces the downstream production of other pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  • Impact on Immune Response: The blockade of interleukin-1 signaling alters immune responses, leading to decreased inflammation and modulation of immune cell activity

    Raleukin exhibits significant biological activity as an interleukin-1 receptor antagonist. Its primary effects include:

    • Anti-inflammatory Action: Raleukin effectively reduces inflammation in various models of inflammatory diseases, demonstrating efficacy in conditions such as rheumatoid arthritis and Still's disease.
    • Tumor Growth Inhibition: Studies have shown that Raleukin enhances tumor growth inhibition when combined with peptide vaccination and other immunotherapeutic agents, suggesting a role in cancer treatment .
    • Immune Modulation: By inhibiting interleukin-1 activity, Raleukin can modulate immune responses, making it beneficial in transplant settings where immune suppression is necessary .

The synthesis of Raleukin involves recombinant DNA technology. The process includes:

  • Gene Cloning: The gene encoding the human interleukin-1 receptor antagonist is cloned into an expression vector.
  • Transformation: The vector is introduced into Escherichia coli cells, which serve as host organisms for protein expression.
  • Protein Expression: The transformed bacteria are cultured under conditions that promote the expression of the recombinant protein.
  • Purification: Following expression, Raleukin is purified using techniques such as affinity chromatography to isolate the active compound from bacterial proteins .

Raleukin has several applications in medical research and treatment:

  • Treatment of Autoimmune Diseases: It is used to manage conditions characterized by excessive inflammation, such as rheumatoid arthritis and Still's disease.
  • Cancer Immunotherapy: Raleukin shows promise in enhancing the efficacy of cancer vaccines and other immunotherapies by modulating inflammatory responses.
  • Transplantation Medicine: It aids in reducing inflammation during organ transplantation procedures, improving graft survival rates .

Interaction studies have highlighted several important aspects of Raleukin's pharmacological profile:

  • Synergistic Effects with Other Therapies: Research indicates that Raleukin can enhance the therapeutic effects of other anti-inflammatory agents like Etanercept in preclinical models.
  • Impact on Cytokine Networks: By inhibiting interleukin-1 signaling, Raleukin influences various cytokine networks, leading to decreased production of pro-inflammatory cytokines and altered immune cell function .

Raleukin shares similarities with several other compounds that target inflammatory pathways. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
Anakinra (Raleukin)Interleukin-1 receptor antagonistFirst biological therapy for IL-1
CanakinumabInterleukin-1 beta monoclonal antibodySpecific for interleukin-1 beta
TocilizumabInterleukin-6 receptor antagonistTargets interleukin-6 instead of IL-1
EtanerceptTumor necrosis factor inhibitorFusion protein that inhibits TNF-alpha

Uniqueness of Raleukin

Raleukin's uniqueness lies in its specific targeting of the interleukin-1 receptor rather than other cytokines. This targeted approach allows for precise modulation of inflammatory responses without broadly suppressing immune function, making it particularly useful in treating diseases characterized by excessive interleukin-1 activity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

509.10389044 g/mol

Monoisotopic Mass

509.10389044 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

Explore Compound Types